molecular formula C18H18N2O2S B2910420 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole CAS No. 477857-26-4

2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B2910420
CAS No.: 477857-26-4
M. Wt: 326.41
InChI Key: DNDCFGQRMBUHGH-UHFFFAOYSA-N
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Description

2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a research chemical recognized for its potent and selective inhibition of Transient Receptor Potential Canonical 5 (TRPC5) channels. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in regions such as the amygdala and hippocampus, where they are implicated in the modulation of anxiety and fear-related behaviors. The research value of this compound lies in its utility as a pharmacological tool to probe the complex physiological and pathophysiological roles of TRPC5. Studies have shown that TRPC5 inhibition can produce significant anxiolytic effects in animal models, suggesting its relevance for investigating novel therapeutic pathways for anxiety and depression disorders (source) . Its mechanism involves stabilizing the closed state of the channel, thereby reducing calcium influx in response to physiological activators. By selectively blocking TRPC5, this oxadiazole derivative enables researchers to dissect the channel's contribution to neuronal excitability, intracellular signaling cascades, and its potential interaction with other TRP channels in the central nervous system, offering critical insights for neuroscience and neuropharmacology research.

Properties

IUPAC Name

2-[(4-ethylphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-3-13-4-6-14(7-5-13)12-23-18-20-19-17(22-18)15-8-10-16(21-2)11-9-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDCFGQRMBUHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:

  • Benzyl Sulfanyl Derivative Formation: The starting material, 4-ethylbenzyl chloride, is reacted with sodium sulfide to form the benzyl sulfanyl derivative.

  • Oxadiazole Formation: The benzyl sulfanyl derivative is then reacted with 4-methoxybenzohydrazide under acidic conditions to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the oxadiazole ring.

  • Substitution: Substitution reactions can occur at the benzene ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction can yield amines or alcohols.

  • Substitution Products: Substitution reactions can introduce halogens, nitro groups, or other substituents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole exhibit antimicrobial properties. Studies have shown that oxadiazoles can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Similar oxadiazole derivatives have demonstrated the ability to reduce inflammation in various animal models, suggesting that this compound could be explored for therapeutic use in inflammatory diseases .

Anticancer Potential
There is emerging evidence that oxadiazole derivatives possess anticancer activity. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . This makes them promising candidates for further development as anticancer agents.

Materials Science

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve the material's thermal properties and durability .

Photonic Applications
Due to its unique optical properties, this compound can be explored for applications in organic light-emitting diodes (OLEDs) and other photonic devices. Its ability to emit light when excited makes it a candidate for research into new materials for optoelectronic applications .

Agricultural Chemistry

Pesticidal Activity
Compounds with oxadiazole moieties have been studied for their potential as pesticides. Preliminary studies suggest that this compound may exhibit herbicidal or insecticidal properties, making it a candidate for agricultural applications .

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial activity of various oxadiazoles against common pathogens. Results indicated that derivatives similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.

Case Study 2: Polymer Development

In a recent project aimed at developing high-performance polymers, researchers synthesized a series of copolymers incorporating this compound. These materials exhibited improved thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism by which 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Activity Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name C2 Substituent C5 Substituent Biological Activity Efficacy (Key Metrics) Reference
Target Compound 4-Ethylbenzyl sulfanyl 4-Methoxyphenyl Not explicitly reported N/A N/A
2-((3-Cyano-5-nitrobenzyl)sulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (61b) 3-Cyano-5-nitrobenzyl sulfanyl 4-Methoxyphenyl Antitubercular MIC = 4 μM (vs. Mycobacterium tuberculosis)
2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107) 4-Chlorophenyl 4-Methoxyphenyl Anticancer Growth Percent (GP) = 95.37 (10⁻⁵ M, MCF7 cells)
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) 4-Chlorophenyl 4-Nitrophenyl CNS Depressant High anticonvulsant, antidepressant activity; no neurotoxicity
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Methylsulfonyl 4-Fluorophenylsulfonyl Antibacterial (Xac & Xoo) EC₅₀ = 1.98 μg/mL (Xac), 0.17 μg/mL (Xoo)
2-[3-(4-Ethylphenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole 3-(4-Ethylphenyl)propan-3-one Varied phenyl groups Anti-inflammatory 59.5–61.9% inhibition (vs. carrageenan-induced edema)

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups :

  • Anticancer Activity : Chloro (electron-withdrawing) at C2 and methoxy (electron-donating) at C5 (compound 107) showed superior anticancer activity compared to alkyl or sulfanyl groups, likely due to enhanced electrophilicity and DNA interaction .
  • CNS Activity : Nitro and chloro substituents (e.g., compound XIV) significantly enhance CNS depressant effects, while alkyl or methoxy groups (as in the target compound) may reduce potency due to lower electrophilicity .

Sulfanyl vs. Sulfonyl Linkages :

  • Sulfonyl groups (e.g., compound in ) exhibit stronger antibacterial activity than sulfanyl analogs, attributed to improved oxidative stability and target affinity . The target compound’s sulfanyl group may offer metabolic resistance but lower antibacterial efficacy.

Anti-inflammatory and Analgesic Effects :

  • Ethylphenyl ketone derivatives () demonstrated significant anti-inflammatory activity (~60% inhibition), comparable to indomethacin. The target compound’s 4-ethylbenzyl group may similarly enhance lipophilicity and cyclooxygenase (COX) inhibition .

Antitubercular Activity: Nitro and cyano substituents (compound 61b) drastically improved antitubercular activity (MIC = 4 μM), suggesting that electron-withdrawing groups at C2 enhance efficacy against Mycobacterium tuberculosis .

Biological Activity

2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole (CAS No. 477857-26-4) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The structure of this compound features a sulfanyl group and methoxy-substituted phenyl rings, contributing to its potential pharmacological properties.

  • Molecular Formula : C18H18N2O2S
  • Molecular Weight : 326.41 g/mol
  • Predicted Boiling Point : 487.5 ± 55.0 °C
  • Density : 1.24 ± 0.1 g/cm³
  • pKa : -5.46 ± 0.39

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas, including anticancer effects, antimicrobial properties, and potential neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro studies have demonstrated that derivatives of oxadiazole exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these compounds often fall within the micromolar range, indicating potent activity.
CompoundCell LineIC50 (µM)
This compoundMCF-715.63
DoxorubicinMCF-710.38

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains and fungi:

  • Activity Against Bacteria : Studies indicate that certain oxadiazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging research suggests that oxadiazole derivatives may exhibit neuroprotective activities. Compounds in this class have been linked to reduced oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of oxadiazole derivatives:

  • Cytotoxicity in Cancer Research : A study published in MDPI reported that specific oxadiazole derivatives demonstrated higher cytotoxic activity than traditional chemotherapeutics like doxorubicin against various cancer cell lines . This study utilized flow cytometry to confirm apoptosis induction.
  • Antimicrobial Efficacy : Another research article highlighted the broad-spectrum antimicrobial activity of oxadiazoles against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .
  • Neuroprotection Studies : Investigations into the neuroprotective properties of oxadiazoles revealed that they could mitigate neuronal cell death by reducing oxidative stress markers in vitro .

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